

Part 1: Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name:	5-(2,5-Dimethoxyphenyl)-2-formylphenol
CAS No.:	1261976-69-5
Cat. No.:	B6378483

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The compound **5-(2,5-Dimethoxyphenyl)-2-formylphenol** is a complex aromatic molecule whose properties are dictated by the interplay of its constituent functional groups. Its structure consists of a 2-hydroxybenzaldehyde (salicylaldehyde) core connected via a C-C bond at position 5 to a 2,5-dimethoxybenzene ring.

Caption: Chemical structure of **5-(2,5-Dimethoxyphenyl)-2-formylphenol**.

Key Structural Features and Predicted Properties

- **Phenolic Hydroxyl Group:** The -OH group at C2 is acidic and can act as a hydrogen bond donor. Its proximity to the formyl group allows for the formation of a strong intramolecular hydrogen bond, which increases the planarity of the salicylaldehyde ring and influences its reactivity.
- **Formyl (Aldehyde) Group:** The -CHO group at C1 is an electron-withdrawing group and a key site for nucleophilic attack. It is the primary reactive center for derivatization, such as the formation of Schiff bases.[1]

- **Dimethoxyphenyl Group:** The two methoxy (-OCH₃) groups on the second phenyl ring are electron-donating, increasing the electron density of that ring. This can influence the overall electronic properties and potential biological activity of the molecule.
- **Biphenyl Core:** The C-C linkage between the two aromatic rings creates a biphenyl scaffold. The degree of twisting (dihedral angle) around this bond will affect the molecule's conformation and the extent of electronic conjugation between the rings.

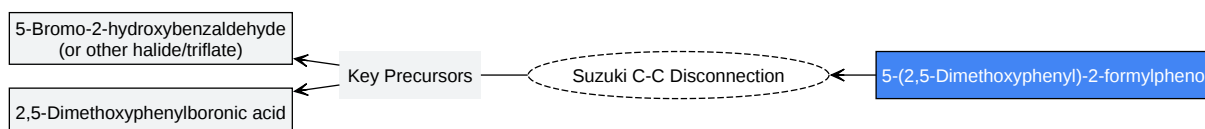
Property	Predicted Value
Molecular Formula	C ₁₅ H ₁₄ O ₄
Molecular Weight	258.27 g/mol
Appearance	Likely a yellow or off-white crystalline solid, by analogy to related compounds. ^[2]
Solubility	Expected to be poorly soluble in water, but soluble in common organic solvents like acetone, ethanol, DMSO, and chlorinated solvents.
pKa	The phenolic proton is expected to have a pKa in the range of 7-9, influenced by the intramolecular hydrogen bond and the biphenyl substituent.

Part 2: Proposed Synthesis and Experimental Workflow

A direct, documented synthesis for this specific molecule is not readily available. Therefore, a plausible and robust synthetic strategy is proposed based on modern cross-coupling chemistry, specifically the Suzuki-Miyaura reaction. This method is widely used for the construction of biaryl compounds due to its high efficiency and tolerance of various functional groups.

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the two aromatic rings. This retrosynthetic approach leads to two key precursors: a halogenated salicylaldehyde derivative and a boronic acid derivative of dimethoxybenzene.



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Caption: Retrosynthetic analysis for the target molecule via Suzuki coupling.

Proposed Forward Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol details a reliable method for coupling the two precursors. The choice of a palladium catalyst, a suitable base, and a solvent system is critical for achieving a high yield.

Reaction Scheme: 5-Bromo-2-hydroxybenzaldehyde + 2,5-Dimethoxyphenylboronic acid → **5-(2,5-Dimethoxyphenyl)-2-formylphenol**

Step-by-Step Methodology:

- **Reagent Preparation:** To a 100 mL oven-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 2,5-dimethoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K_2CO_3 , 3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.03 eq). Expertise Note: The choice of a Pd(0) catalyst is crucial for the oxidative addition step, initiating the catalytic cycle. The triphenylphosphine ligands stabilize the catalyst.

- **Solvent Addition:** Add a degassed solvent mixture. A common system is a 3:1 mixture of toluene and water (volume sufficient to create a ~0.1 M solution of the limiting reagent).
Trustworthiness Note: Degassing the solvent by bubbling nitrogen through it for 15-20 minutes is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-hydroxybenzaldehyde) is consumed (typically 4-12 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water (2x) and brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **5-(2,5-Dimethoxyphenyl)-2-formylphenol**.

Caption: Experimental workflow for the proposed Suzuki-Miyaura synthesis.

Part 3: Predicted Spectroscopic Data for Structural Elucidation

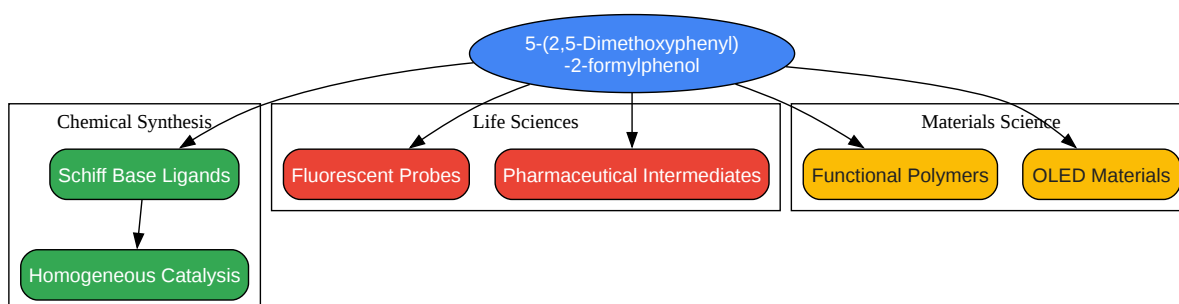
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Based on the chemical structure, the following spectroscopic signatures are predicted.

Technique	Predicted Observations
¹ H NMR (500 MHz, CDCl ₃)	δ ~11.0 ppm (s, 1H): Phenolic -OH proton, deshielded by intramolecular H-bonding. δ ~9.9 ppm (s, 1H): Aldehyde -CHO proton. δ ~7.0-7.8 ppm (m, 6H): Aromatic protons on both rings, exhibiting complex splitting patterns (doublets, doublet of doublets). δ ~3.8-3.9 ppm (two s, 6H): Two distinct singlets for the two -OCH ₃ groups.
¹³ C NMR (125 MHz, CDCl ₃)	δ ~195 ppm: Aldehyde carbonyl carbon (C=O). δ ~160 ppm: Aromatic carbon attached to the phenolic -OH. δ ~150-155 ppm: Aromatic carbons attached to the -OCH ₃ groups. δ ~115-140 ppm: Remaining aromatic carbons (CH and quaternary). δ ~56 ppm: Methoxy carbons (-OCH ₃).
FT-IR (ATR)	~3200 cm ⁻¹ (broad): O-H stretch from the phenolic group, broadened due to hydrogen bonding. ~2850 & 2750 cm ⁻¹ : Characteristic C-H stretches of the aldehyde (Fermi doublet). ~1650-1680 cm ⁻¹ (strong): C=O stretch of the aromatic aldehyde. ^[3] ~1580-1600 cm ⁻¹ : C=C stretches of the aromatic rings. ~1250 cm ⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy groups).
Mass Spec. (EI)	m/z = 258.09 [M] ⁺ : The molecular ion peak corresponding to the exact mass of C ₁₅ H ₁₄ O ₄ .

Part 4: Potential Applications and Research Directions

The unique combination of functional groups in **5-(2,5-Dimethoxyphenyl)-2-formylphenol** makes it a promising candidate for several advanced applications.

- **Coordination Chemistry and Catalysis:** The salicylaldehyde motif is a classic precursor for synthesizing Schiff base ligands.[1] Reaction with primary amines would yield tridentate ligands capable of chelating various metal ions. The resulting metal complexes could be investigated for catalytic activity, for instance, in oxidation or polymerization reactions.
- **Fluorescent Probes and Sensors:** The extended π -conjugation of the biaryl system suggests potential fluorescent properties.[1] Derivatization of the aldehyde or phenol could be used to tune these properties, leading to the development of chemosensors for detecting specific metal ions or biomolecules.
- **Pharmaceutical and Agrochemical Synthesis:** Dimethoxy-substituted aromatic structures are common in biologically active molecules and natural products.[4][5] This compound could serve as a key intermediate in the multi-step synthesis of more complex molecules with potential therapeutic or agricultural applications.[4]
- **Materials Science:** Biaryl compounds are foundational units in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers. The polarity and geometry of this molecule could be leveraged in the design of new materials with specific electronic or optical properties.



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Caption: Potential research applications stemming from the core molecule.

Part 5: Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on an assessment of its functional groups, primarily the phenolic and aldehydic components, by referencing analogous compounds like 2,5-dimethoxybenzaldehyde and salicylaldehyde.^{[2][6][7][8]}

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.^[6]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.^{[7][9]} Avoid contact with skin and eyes.^[8] Causes skin and serious eye irritation.^[2] May cause respiratory irritation.^[7]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.^{[8][9]}
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.^[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[9]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing.^[9]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.^[6]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.^[9]

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